molecular formula C5H7N3O2 B1602458 1-ethyl-3-nitro-1H-pyrazole CAS No. 58793-46-7

1-ethyl-3-nitro-1H-pyrazole

Cat. No. B1602458
CAS RN: 58793-46-7
M. Wt: 141.13 g/mol
InChI Key: RWOWBWIASXSRFO-UHFFFAOYSA-N
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Description

1-Ethyl-3-nitro-1H-pyrazole is a compound with a molecular weight of 141.13 . It is a liquid at room temperature . The IUPAC name for this compound is 1-ethyl-3-nitro-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of 1-ethyl-3-nitro-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C5H7N3O2/c1-2-7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

1-Ethyl-3-nitro-1H-pyrazole is a liquid at room temperature .

Scientific Research Applications

Antibacterial Properties

Pyrazole derivatives have been noted for their antibacterial capabilities. They can be synthesized through green synthetic routes to act as antimicrobial agents .

Anti-inflammatory and Analgesic Activities

These compounds have also been shown to possess anti-inflammatory and analgesic properties. Novel ethyl-amino-methylthio-pyrazole carboxylates, for example, have been synthesized and screened for these activities .

Future Directions

Pyrazoles, including 1-ethyl-3-nitro-1H-pyrazole, continue to attract interest due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Future research will likely focus on developing new synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

1-ethyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOWBWIASXSRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588676
Record name 1-Ethyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-nitro-1H-pyrazole

CAS RN

58793-46-7
Record name 1-Ethyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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